N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, InChI key, and SMILES string .
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, and conditions for the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, acidity or basicity, and reactivity with other substances .Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to affect a wide range of biological targets .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
The compound’s drug-likeness and potential toxicity have been noted as areas of interest in medicinal chemistry .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c27-23(19-12-6-7-13-20(19)28-17-9-2-1-3-10-17)26-24-25-22-18-11-5-4-8-16(18)14-15-21(22)29-24/h1-13H,14-15H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINQTTQSGNOVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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